MHY884

Descripción

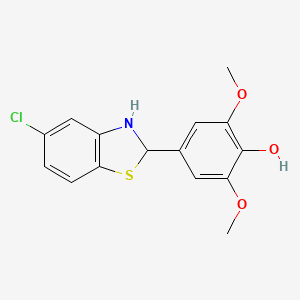

El derivado de benzotiazolina 1 es un compuesto que pertenece a la familia de las benzotiazolinas, la cual se caracteriza por un anillo de benceno fusionado a un anillo de tiazolina. Este compuesto ha generado un gran interés debido a sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria.

Propiedades

Número CAS |

1393371-35-1 |

|---|---|

Fórmula molecular |

C15H14ClNO3S |

Peso molecular |

323.79 |

Nombre IUPAC |

4-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-yl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C15H14ClNO3S/c1-19-11-5-8(6-12(20-2)14(11)18)15-17-10-7-9(16)3-4-13(10)21-15/h3-7,15,17-18H,1-2H3 |

Clave InChI |

LQDWIAAYFSZPAR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2NC3=C(S2)C=CC(=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MHY884; MHY-884; MHY 884; |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El derivado de benzotiazolina 1 se puede sintetizar a través de varios métodos. Una ruta sintética común implica la condensación de 2-aminobencenotionol con aldehídos o cetonas. Esta reacción generalmente ocurre en condiciones suaves y puede ser catalizada por ácidos o bases . Otro método implica la ciclización de tioamida o dióxido de carbono como materias primas .

Métodos de producción industrial

En entornos industriales, la producción de derivados de benzotiazolina a menudo implica técnicas de síntesis sin disolventes. Por ejemplo, se ha desarrollado una ruta sintética sin disolventes para derivados de benzotiazolina de sulfonilurea, que implica reacciones de ciclización y carbamilación . Este método es ventajoso ya que reduce el uso de disolventes nocivos y mejora el rendimiento y la pureza general del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

El derivado de benzotiazolina 1 se somete a varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede convertir los derivados de benzotiazolina en benzotiazoles.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de benzotiazolina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de benzotiazolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en las reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen benzotiazoles, benzotiazolinas sustituidas y otros derivados con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

El derivado de benzotiazolina 1 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del derivado de benzotiazolina 1 implica la formación de especies radicales bajo condiciones específicas. Por ejemplo, bajo irradiación de luz visible, se forma un complejo donante de electrones-aceptor de electrones entre el derivado de benzotiazolina 1 y los alquenos deficientes en electrones. Este complejo experimenta excitación, lo que lleva a la generación de especies radicales que participan en diversas reacciones químicas . Los objetivos moleculares y las vías implicadas en sus actividades biológicas aún están bajo investigación, pero se sabe que interactúa con enzimas y otras biomoléculas .

Comparación Con Compuestos Similares

El derivado de benzotiazolina 1 se puede comparar con otros compuestos similares, como los benzotiazoles y las benzisoxazoles. Si bien los benzotiazoles también contienen un anillo de benceno fusionado a un anillo de tiazol, los derivados de benzotiazolina tienen un anillo de tiazolina en su lugar. Esta diferencia estructural confiere propiedades químicas y biológicas únicas a los derivados de benzotiazolina . Compuestos similares incluyen:

Benzotiazoles: Conocidos por sus actividades anticancerígenas y antimicrobianas.

Benzisoxazoles: Utilizados en la síntesis de varios productos farmacéuticos y agroquímicos.

En conclusión, el derivado de benzotiazolina 1 es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química y reactividad únicas lo convierten en un tema valioso de estudio en los campos de la química, la biología, la medicina y la industria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.